2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride
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Overview
Description
2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C11H15NO4S·HCl and a molecular weight of 293.77 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride typically involves the reaction of 2-(Dimethylamino)ethanethiol with benzoic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or organic solvents. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzoic acid moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride include:
2-(Dimethylamino)ethanethiol hydrochloride: This compound shares the dimethylaminoethanethiol moiety but lacks the benzoic acid group.
2-(Dimethylamino)ethanesulfonic acid: Similar in structure but without the hydrochloride salt form.
Benzoic acid derivatives: Compounds like 2-(Dimethylamino)benzoic acid share the benzoic acid core but differ in the substituents attached.
The uniqueness of this compound lies in its combined functional groups, which confer specific chemical and biological properties not found in the individual components.
Biological Activity
2-[2-(Dimethylamino)ethanesulfonyl]benzoic acid hydrochloride, often referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoic acid core with a dimethylaminoethylsulfonyl substituent, which may influence its solubility and interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in cancer and inflammatory pathways.
- Modulation of Ion Channels : Preliminary studies suggest that it may interact with ion channels, affecting cellular excitability and signaling pathways.
Biological Activities
Recent studies have highlighted various biological activities associated with this compound:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation markers in vitro, suggesting applicability in treating inflammatory diseases.
- Anticancer Potential : Preliminary findings indicate that it may inhibit the growth of certain cancer cell lines, warranting further investigation into its cytotoxic properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
-
Study on Antimicrobial Efficacy :
- A comparative study assessed the antimicrobial activity of various sulfonamide derivatives, including the target compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
Compound Minimum Inhibitory Concentration (µg/mL) This compound 10 Sulfamethoxazole 5 Trimethoprim 15 -
Anti-inflammatory Study :
- In vitro assays demonstrated that the compound reduced interleukin-6 (IL-6) levels in lipopolysaccharide (LPS)-stimulated macrophages by approximately 50%, indicating strong anti-inflammatory potential.
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Cytotoxicity Assay :
- A study evaluated the cytotoxic effects on cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited an IC50 value of 20 µM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of sulfonamide derivatives. Modifications to the dimethylamino group or the sulfonyl moiety can significantly impact potency and selectivity against biological targets.
Properties
IUPAC Name |
2-[2-(dimethylamino)ethylsulfonyl]benzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S.ClH/c1-12(2)7-8-17(15,16)10-6-4-3-5-9(10)11(13)14;/h3-6H,7-8H2,1-2H3,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQSGNAUXVIEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCS(=O)(=O)C1=CC=CC=C1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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